molecular formula C17H27BClNO2 B2859427 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester CAS No. 2096334-51-7

2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester

Cat. No. B2859427
CAS RN: 2096334-51-7
M. Wt: 323.67
InChI Key: JYAHFATXUFOJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylboronic acid and its pinacol esters are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura reaction, a method for forming carbon-carbon bonds . These compounds are also used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

Protodeboronation of alkyl boronic esters is a known process . This process involves the removal of a boron group from the ester, often using a radical approach. This can be paired with a Matteson–CH2– homologation, a protocol that allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol ester is represented by the linear formula C12H17BO2 .


Chemical Reactions Analysis

Phenylboronic pinacol esters are susceptible to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .


Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .

Scientific Research Applications

Chemoselective Synthesis

2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester has been utilized in chemoselective synthesis processes. A notable application is the benzylation of aldehydes using primary and secondary benzylboronic acid pinacol esters. Activation of these esters with specific reagents rendered them nucleophilic toward aldehydes, enabling a chemoselective transfer of the benzyl group. This method provided excellent yields of benzylated products, highlighting the utility of such esters in organic synthesis (Hollerbach & Barker, 2018).

Catalysis and Cross-Coupling Reactions

The compound plays a crucial role in catalysis and cross-coupling reactions, where its derivatives are employed. For instance, in the RuH2(CO)(PPh3)3-catalyzed regioselective arylation of aromatic ketones with arylboronates, the use of pinacol ester derivatives facilitated high-yield ortho-arylation products based on the aromatic ketones. Such reactions showcase the compound's importance in creating complex organic structures through catalytic processes (Kakiuchi et al., 2005).

Phosphorescence Properties

A serendipitous discovery revealed that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for the efficient generation of a triplet excited state. Theoretical calculations indicated that molecules like phenylboronic acid pinacol ester undergo specific structural distortions responsible for their phosphorescence, offering new pathways for the design of organic phosphorescent materials (Shoji et al., 2017).

Polymer Synthesis

In polymer chemistry, the compound's derivatives have been utilized for the synthesis of hyperbranched polythiophene with controlled degrees of branching. This was achieved via the catalyst-transfer Suzuki–Miyaura coupling reaction, demonstrating the compound's utility in the precise engineering of polymer structures for advanced material applications (Segawa, Higashihara, & Ueda, 2013).

Novel Synthetic Routes

Exploratory synthetic chemistry has benefitted from the compound, as shown in studies exploring new synthetic routes. For example, the preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of an alkenyl group from boron to boron highlighted innovative methods for creating such esters, which are crucial in various synthetic and catalytic applications (Shirakawa, Arase, & Hoshi, 2004).

Mechanism of Action

The mechanism of action of phenylboronic acid and its pinacol esters in organic synthesis often involves the formation of carbon-carbon bonds, such as in the Suzuki–Miyaura reaction .

Future Directions

The broad applications of phenylboronic acids and their derivatives in organic synthesis, catalysis, supramolecular chemistry, and materials engineering suggest that these compounds will continue to be an area of interest in future research .

properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BClNO2/c1-6-7-11-20-12-13-14(9-8-10-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-10,20H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAHFATXUFOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.